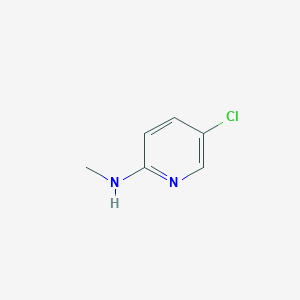

3-(1-Hydroxyethyl)benzophenone

Vue d'ensemble

Description

3-(1-Hydroxyethyl)benzophenone is a chemical compound related to benzophenone derivatives, which are commonly used in various applications such as UV absorbers in cosmetics and industrial products. While the provided papers do not directly discuss 3-(1-Hydroxyethyl)benzophenone, they do provide insights into the behavior of similar benzophenone compounds in different conditions, which can be extrapolated to understand the properties and reactions of 3-(1-Hydroxyethyl)benzophenone.

Synthesis Analysis

The synthesis of benzophenone derivatives typically involves photochemical reactions. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone resulted in the formation of a new compound, N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . This suggests that photochemical pathways could be a viable method for synthesizing 3-(1-Hydroxyethyl)benzophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is characterized by the presence of a benzophenone core with various substituents that can affect their chemical behavior. Computational studies, such as those involving CASPT2//CASSCF computations, can provide detailed insights into the excited-state dynamics and structural changes of these molecules under photoexcitation .

Chemical Reactions Analysis

Benzophenone derivatives undergo a variety of photochemical reactions. For example, a water-assisted self-photoredox reaction of 3-(hydroxymethyl)benzophenone was observed to proceed through several sequential reactions, including excited-state intermolecular proton transfer, photoinduced deprotonation, and a self-redox reaction . These findings indicate that 3-(1-Hydroxyethyl)benzophenone may also participate in similar complex photochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be influenced by their functional groups. For instance, benzophenone-3, a UV absorber, showed rapid dermal absorption and biphasic disappearance from plasma, indicating that it has significant bioavailability and interaction with biological systems . The degradation of benzophenone-3 by UV/H2O2 in aqueous solution followed pseudo-first-order kinetics, suggesting that 3-(1-Hydroxyethyl)benzophenone could also be susceptible to degradation under similar conditions .

Applications De Recherche Scientifique

Toxicology

- Summary of Application : Benzophenone-3 is extensively studied in the field of toxicology . It is often used in sunscreen, and researchers have been investigating its potential endocrine-disrupting effects .

- Methods of Application : The research involved the application of a commercially available sunscreen containing 4% w/w Benzophenone-3. The internal peak BP-3 concentrations achieved after a single whole-body application were then compared with concentrations eliciting endocrine disrupting effects in vitro .

- Results : The study found that the internal peak BP-3 concentrations may overlap with concentrations eliciting endocrine disrupting effects in vitro, and with internal concentrations causing in vivo adverse female reproductive effects in rodents .

Environmental Toxicology

- Summary of Application : Benzophenone-3 is also studied in the field of environmental toxicology . Researchers have been investigating its impact on aquatic life due to its high detection frequency in freshwater .

- Methods of Application : The study derived the Predicted No-Effect Concentration (PNEC) of BP-3 in freshwater using a species sensitivity distribution (SSD) approach .

- Results : The PNEC derived in this study (73.3 μg/L) was far higher than the environmental concentration detected in freshwater (up to 10.4 μg/L) as well as existing PNECs (0.67~1.8 μg/L) .

Organic Chemistry

- Summary of Application : Benzophenone-3 is used in the field of organic chemistry for the synthesis of substituted adamantanes and diamondoids .

- Methods of Application : The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .

- Results : The study discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Personal Care Products

- Summary of Application : Benzophenone-3, also known as Oxybenzone, is commonly used in sunscreens and personal care products due to its ability to absorb ultraviolet (UV) radiation .

- Methods of Application : This compound is widely utilized in the manufacturing of sunscreens due to its capacity to absorb both UVA and UVB rays . Beyond sunscreens, it’s found in a variety of personal care items like lip balms, hair sprays, and cosmetics to provide UV protection .

- Results : As a UV filter, Benzophenone-3 plays a critical role in preventing UV-induced damage. It works by transforming absorbed UV radiation into less harmful heat, thereby safeguarding the skin from harmful effects like premature aging and skin cancer .

Antiviral Activity

- Summary of Application : Certain benzophenone derivatives have shown selective inhibitory activity against herpes simplex virus type 1 (HSV1) proliferation .

- Methods of Application : The study involved testing the compound against HSV1 and measuring its IC50 value .

- Results : The compound was found to show selective inhibitory activity against HSV1 proliferation with an IC50 of 40 µg/mL and a protection index (PI) of 16 .

Medicinal Chemistry

- Summary of Application : The benzophenone scaffold is a ubiquitous structure in medicinal chemistry because it is found in several naturally occurring molecules which exhibit a variety of biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral .

- Methods of Application : Various synthetic benzophenone motifs are present in marketed drugs . They also represent important ingredients in perfumes and can act as photoinitiators .

- Results : The review provides an overview of benzophenone moieties with medicinal aspects synthesized in the last 15 years and covers the most potent molecule in each report .

Ammonia Equivalents

- Summary of Application : Benzophenone imine and its derivatives are used as ammonia equivalents .

- Methods of Application : They readily achieve the selective formation of protected primary amines even when using an equivalent of imines and allow for easy hydrolysis of the imine moiety to provide unprotected primary amines .

- Results : Benzophenone imine is commercially available and its derivatives circumvent problems associated with ammonia equivalents .

Toxicological and Human Evidence

- Summary of Application : Benzophenone-3 and its major metabolite benzophenone-1 are widely used as UV filters in sunscreens and cosmetics to prevent sunburn and skin damage, or as stabilizers to prevent photo-degradation in many commercial products .

- Methods of Application : Biomonitoring studies have been conducted to measure the presence of Benzophenone-3 in human bodies, particularly in urine samples .

- Results : These studies help to understand the exposure and potential health implications of this compound .

Safety And Hazards

Propriétés

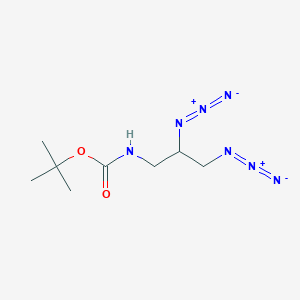

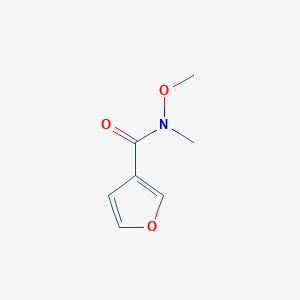

IUPAC Name |

[3-(1-hydroxyethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGLCJZNAGRKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40518230 | |

| Record name | [3-(1-Hydroxyethyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Hydroxyethyl)benzophenone | |

CAS RN |

67173-18-6 | |

| Record name | [3-(1-Hydroxyethyl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)

![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)